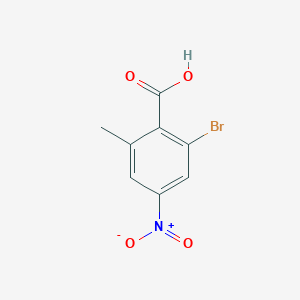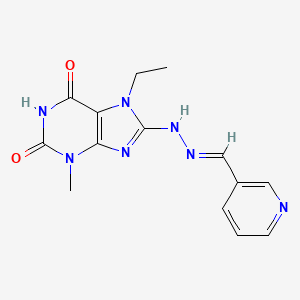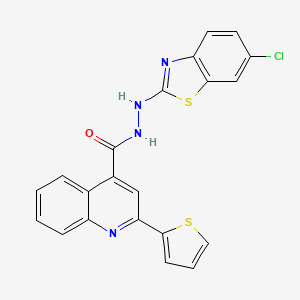![molecular formula C12H15N B2953842 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287331-27-3](/img/structure/B2953842.png)
3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine, also known as 3-MeO-PCP, is a synthetic dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 and gained popularity as a recreational drug in the 2010s. However, its potential for scientific research has also been recognized due to its unique pharmacological properties.
Wirkmechanismus
3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, this compound disrupts the normal functioning of the brain, leading to dissociative effects such as altered perception, hallucinations, and loss of motor coordination.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, this compound has also been found to affect other physiological systems. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and sedation. These effects can be dangerous in high doses and may lead to overdose.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine in lab experiments is its potent and selective action on the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its potential for abuse and toxicity also presents limitations, as researchers must take precautions to ensure the safety of both themselves and their subjects.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine. One area of interest is its potential as a treatment for depression and other mood disorders, as NMDA receptor dysfunction has been implicated in these conditions. Additionally, further studies are needed to fully understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine involves the reaction of 3-methylphenyl magnesium bromide with 1,1,1-trichloroacetone, followed by reduction with lithium aluminum hydride. This results in the formation of this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent NMDA receptor antagonist, which means it blocks the activity of this receptor, leading to dissociative effects. This property has made it a useful tool in studying the role of NMDA receptors in various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-3-2-4-10(5-9)11-6-12(13,7-11)8-11/h2-5H,6-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYWPYRRGITPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2953761.png)




![(5-Methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2953770.png)
![(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2953771.png)

![1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2953775.png)
![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)
![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)